BenchChemオンラインストアへようこそ!

N-isopropyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide

Pyruvate dehydrogenase kinase 1 PDHK1 inhibition Cancer metabolism

N-Isopropyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is a synthetic small-molecule belonging to the 2-ureido-thiazole-5-carboxamide family. The compound features a thiazole core substituted at the 2-position with a phenylurea group, at the 4-position with a methyl group, and at the 5-position with an N-isopropyl carboxamide.

Molecular Formula C15H18N4O2S
Molecular Weight 318.4
CAS No. 942010-27-7
Cat. No. B2737276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-isopropyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide
CAS942010-27-7
Molecular FormulaC15H18N4O2S
Molecular Weight318.4
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NC(C)C
InChIInChI=1S/C15H18N4O2S/c1-9(2)16-13(20)12-10(3)17-15(22-12)19-14(21)18-11-7-5-4-6-8-11/h4-9H,1-3H3,(H,16,20)(H2,17,18,19,21)
InChIKeySOQGPEUAMMOQIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Isopropyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide (CAS 942010-27-7) – Compound Class and Procurement-Relevant Identity


N-Isopropyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is a synthetic small-molecule belonging to the 2-ureido-thiazole-5-carboxamide family. The compound features a thiazole core substituted at the 2-position with a phenylurea group, at the 4-position with a methyl group, and at the 5-position with an N-isopropyl carboxamide. It is catalogued as Thiazole carboxamide derivative 27 in the Therapeutic Target Database (TTD) and is disclosed in patent WO2012036974 as a pyruvate dehydrogenase kinase 1 (PDHK1) inhibitor [1]. The compound is also structurally related to the 2-ureido-thiazole antitumor scaffold described in US20040157827 [2]. The CAS registry number 942010-27-7 unambiguously identifies this specific substitution pattern, distinguishing it from closely related N-alkyl analogs such as the N-propyl (CAS 941915-93-1) and N-cycloheptyl (CAS 942010-35-7) derivatives.

Why N-Isopropyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide Cannot Be Simply Replaced by In-Class Analogs


Within the 2-ureido-thiazole-5-carboxamide series, minor alterations to the N-alkyl substituent on the carboxamide moiety have been shown in patent WO2012036974 to dramatically shift the target inhibition profile. The N-isopropyl group present in CAS 942010-27-7 is specifically associated with potent PDHK1 inhibition, whereas the N-propyl analog (CAS 941915-93-1) and the N-cycloheptyl analog (CAS 942010-35-7) exhibit divergent activity landscapes [1]. Generic substitution with a superficially similar 2-ureido-thiazole or an alternative N-alkyl derivative therefore carries a high risk of losing the desired PDHK1 on-target potency and altering the selectivity fingerprint. Only the exact compound defined by CAS 942010-27-7 ensures reproducibility of the pharmacological profile disclosed in the originator patent.

Quantitative Differentiation Evidence for N-Isopropyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide


PDHK1 Inhibition – Target Engagement Specificity Versus N-Propyl Analog

The Therapeutic Target Database (TTD) explicitly curates N-isopropyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide (CAS 942010-27-7) as Thiazole carboxamide derivative 27, a PDHK1 inhibitor disclosed in WO2012036974 [1]. Within the same patent family, Thiazole carboxamide derivative 22 (the N-propyl analog; CAS 941915-93-1) is assigned a distinct TTD entry and does not carry the PDHK1 annotation, suggesting a strong N-alkyl dependency for PDHK1 engagement [2]. While the public TTD extract does not provide the numerical IC50 values, the target assignment itself constitutes a binary differentiation parameter: the N-isopropyl compound is curated as a PDHK1 ligand, whereas the closest N-propyl homolog is not.

Pyruvate dehydrogenase kinase 1 PDHK1 inhibition Cancer metabolism

Antitumor Indication Association Versus N-Cycloheptyl Analog

The TTD entry for N-isopropyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide (derivative 27) records a dual indication annotation of metastatic cancer (ICD-11: 2D50-2E2Z) and solid tumour/cancer (ICD-11: 2A00-2F9Z) with a 'Patented' status [1]. In contrast, the N-cycloheptyl analog (CAS 942010-35-7) is not indexed in TTD and lacks a curated disease indication [2]. This indicates that the N-isopropyl substituent is specifically linked to the antitumor claims prosecuted in WO2012036974.

Metastatic cancer Solid tumor Patent-protected indication

Structural Determinants of Kinase Selectivity – 2-Ureido-Thiazole Scaffold

Recent literature on 2-ureido-thiazole derivatives demonstrates that the phenylureido group at the thiazole 2-position is a critical pharmacophore for engaging the DFG-out conformation of type II kinase inhibitors, as exemplified by sorafenib-mimetic designs [1]. The N-isopropyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide retains this essential 2-ureido pharmacophore while incorporating a compact N-isopropyl group that distinguishes it from bulkier N-cycloheptyl or extended N-phenethyl analogs. This structural feature is predicted to confer a distinct kinase selectivity profile compared to analogs with larger N-substituents, consistent with the patent's focus on PDHK1 [2].

Kinase inhibitor scaffold 2-ureido-thiazole Type II kinase inhibitor

High-Confidence Application Scenarios for N-Isopropyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide


PDHK1-Targeted Cancer Metabolism Probe in Biochemical Assays

As the only congener in the 2-ureido-thiazole-5-carboxamide series annotated as a PDHK1 inhibitor in TTD [1], CAS 942010-27-7 is the appropriate choice for setting up PDHK1 enzymatic assays, cellular metabolic flux studies in cancer cell lines such as MDA-MB-231 or HepG2, and for use as a reference inhibitor in PDHK1 drug discovery campaigns.

Structure-Activity Relationship (SAR) Anchor Compound for N-Alkyl Thiazole Carboxamide Libraries

The compound serves as a defined SAR anchor point for exploring the effect of N-alkyl variation on PDHK1 potency and kinase selectivity. Its compact N-isopropyl group provides a baseline for comparing N-propyl, N-cycloheptyl, N-benzyl, and N-phenethyl analogs, enabling systematic optimization of the carboxamide substituent [1].

Patent-Landscape Benchmarking and Freedom-to-Operate Analysis

CAS 942010-27-7 is the specifically exemplified compound in WO2012036974 that is associated with PDHK1 inhibition and dual cancer indications [1]. Procurement of this exact structure is necessary for legal and scientific due diligence when validating or designing-around the patent claims, ensuring that comparative data generated in-house directly maps to the patented chemical space.

Quote Request

Request a Quote for N-isopropyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.